molecular formula C14H13NO5 B7816213 (2S,8R)-5-(4-methoxyphenyl)-3,9,11-trioxa-4-azatricyclo[6.2.1.0?,?]undec-4-en-7-one

(2S,8R)-5-(4-methoxyphenyl)-3,9,11-trioxa-4-azatricyclo[6.2.1.0?,?]undec-4-en-7-one

Cat. No.: B7816213
M. Wt: 275.26 g/mol
InChI Key: LEMKRLXDXXQHNC-TWZWYRAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,8R)-5-(4-Methoxy-phenyl)-3,9,11-trioxa-4-aza-tricyclo[6.2.1.02,6]undec-4-en-7-one is a complex organic compound with a unique tricyclic structure This compound is characterized by its three oxygen atoms, one nitrogen atom, and a methoxy-phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,8R)-5-(4-Methoxy-phenyl)-3,9,11-trioxa-4-aza-tricyclo[6.2.1.02,6]undec-4-en-7-one typically involves multiple steps. One common method starts with the preparation of the tricyclic core structure through a series of cyclization reactions. The methoxy-phenyl group is then introduced via a substitution reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S,8R)-5-(4-Methoxy-phenyl)-3,9,11-trioxa-4-aza-tricyclo[6.2.1.02,6]undec-4-en-7-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The methoxy-phenyl group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2S,8R)-5-(4-Methoxy-phenyl)-3,9,11-trioxa-4-aza-tricyclo[6.2.1.02,6]undec-4-en-7-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for the development of new drugs and therapeutic agents.

Medicine

In medicine, (2S,8R)-5-(4-Methoxy-phenyl)-3,9,11-trioxa-4-aza-tricyclo[6.2.1.02,6]undec-4-en-7-one is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2S,8R)-5-(4-Methoxy-phenyl)-3,9,11-trioxa-4-aza-tricyclo[6.2.1.02,6]undec-4-en-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

  • (6S,7R,8R)-4-Benzyl-8-(hydroxymethyl)-7-(4′-methoxy-4-biphenylyl)-1,4-diazabicyclo[4.2.0]octan-2-one
  • (6S,7R,8R)-8-(hydroxymethyl)-7-[4-(4-methoxyphenyl)phenyl]-4-(phenylmethyl)-1,4-diazabicyclo[4.2.0]octan-2-one

Uniqueness

Compared to similar compounds, (2S,8R)-5-(4-Methoxy-phenyl)-3,9,11-trioxa-4-aza-tricyclo[6.2.1.02,6]undec-4-en-7-one stands out due to its unique tricyclic structure and the presence of three oxygen atoms and one nitrogen atom. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2S,8R)-5-(4-methoxyphenyl)-3,9,11-trioxa-4-azatricyclo[6.2.1.02,6]undec-4-en-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5/c1-17-8-4-2-7(3-5-8)11-10-12(16)14-18-6-9(19-14)13(10)20-15-11/h2-5,9-10,13-14H,6H2,1H3/t9?,10?,13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMKRLXDXXQHNC-TWZWYRAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC3C2C(=O)C4OCC3O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=NO[C@H]3C2C(=O)[C@@H]4OCC3O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.